3-nitroso-2-phenyl-1H-indole
Overview
Description
3-Nitroso-2-phenyl-1H-indole is an organic compound belonging to the indole family, characterized by the presence of a nitroso group (-NO) at the third position and a phenyl group at the second position of the indole ring. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Scientific Research Applications
3-Nitroso-2-phenyl-1H-indole has been explored for various scientific research applications, including:
Future Directions
The future directions for “3-nitroso-2-phenyl-1H-indole” could involve further exploration of its synthesis methods, chemical reactions, and biological activities. Given the wide range of biological activities exhibited by indole derivatives , “this compound” could potentially be investigated for its therapeutic potential in various disorders.
Mechanism of Action
Target of Action
It’s known that indole derivatives, which include 3-nitroso-2-phenyl-1h-indole, bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets through various mechanisms, depending on the specific derivative and target . For instance, some indole derivatives inhibit enzymes, while others modulate receptor activity .
Biochemical Pathways
Indole and its derivatives are metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . By activating nuclear receptors, regulating intestinal hormones, and affecting the biological effects of bacteria as signaling molecules, indole and its derivatives maintain intestinal homeostasis and impact liver metabolism and the immune response .
Result of Action
Indole derivatives are known to have diverse biological activities, suggesting that they can induce a wide range of molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-nitroso-2-phenyl-1H-indole typically involves the reaction of 2-phenylindole with nitrosating agents. One common method is the reaction of 2-phenylindole with nitrous acid (HNO2) in an acidic medium, which leads to the formation of the nitroso derivative . The reaction conditions often include maintaining a low temperature to control the reaction rate and prevent side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while minimizing environmental impact .
Chemical Reactions Analysis
Types of Reactions: 3-Nitroso-2-phenyl-1H-indole undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to a nitro group (-NO2) under strong oxidizing conditions.
Reduction: The nitroso group can be reduced to an amino group (-NH2) using reducing agents like sodium borohydride (NaBH4).
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the nitrogen atom or the carbon atoms adjacent to the nitrogen.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products Formed:
Oxidation: 3-Nitro-2-phenyl-1H-indole.
Reduction: 3-Amino-2-phenyl-1H-indole.
Substitution: Halogenated derivatives of this compound.
Comparison with Similar Compounds
3-Nitro-2-phenyl-1H-indole: Similar structure but with a nitro group instead of a nitroso group.
2-Phenylindole: Lacks the nitroso group, making it less reactive in certain chemical reactions.
3-Amino-2-phenyl-1H-indole: Contains an amino group instead of a nitroso group, leading to different biological activities.
Uniqueness: 3-Nitroso-2-phenyl-1H-indole is unique due to the presence of the nitroso group, which imparts distinct chemical reactivity and biological activity. The nitroso group can participate in redox reactions and form covalent bonds with biological macromolecules, making it a valuable compound for various research applications .
Properties
IUPAC Name |
3-nitroso-2-phenyl-1H-indole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O/c17-16-14-11-8-4-5-9-12(11)15-13(14)10-6-2-1-3-7-10/h1-9,15H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKRIMXDIYQGPBU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)N=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30999736 | |
Record name | 3-Nitroso-2-phenyl-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30999736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
784-45-2 | |
Record name | NSC400618 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400618 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Nitroso-2-phenyl-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30999736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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